molecular formula H2KO4P B7797904 potassium;dihydrogen phosphate

potassium;dihydrogen phosphate

Cat. No.: B7797904
M. Wt: 136.086 g/mol
InChI Key: GNSKLFRGEWLPPA-UHFFFAOYSA-M
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Description

potassium;dihydrogen phosphate is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. It is known for its stability and reactivity, making it a valuable substance in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;dihydrogen phosphate typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield this compound. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of raw materials and the use of advanced purification techniques to isolate this compound from by-products. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

potassium;dihydrogen phosphate undergoes various types of chemical reactions, including:

    this compound can be oxidized using oxidizing agents to form different oxidation products.

    Reduction: It can also be reduced under specific conditions to yield reduced forms.

    this compound participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms.

Scientific Research Applications

potassium;dihydrogen phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which potassium;dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Properties

IUPAC Name

potassium;dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSKLFRGEWLPPA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2KO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.086 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The monocalcium phosphate solid was then reacted with a stoichiometric amount of potassium sulfate in aqueous solution to form KH2PO4 and calcium sulfate. The calcium sulfate precipitate is separated by filtration and recovered. The solution or filtrate from this filtration is subjected to evaporation for the precipitation of potassium dihydrogen phosphate which is then recovered by filtration.
Name
monocalcium phosphate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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Name
KH2PO4
Name
calcium sulfate

Synthesis routes and methods II

Procedure details

The fine particles of potassium chloride or sodium chloride and the fine particles of phosphate or a buffering agent may be separately prepared. For example, when a concentrated aqueous solution of potassium chloride or sodium chloride is formed, an aqueous solution of potassium dihydrogen phosphate and sodium dihydrogen phosphate (4:6 in molar ratio) can be separately formed. Both solutions are preferably in a saturation state, which provides a greater amount of fine particles, i.e., a high efficiency. Note that the weighed phosphates must be completely dissolved in water, because the proportion of the dissolved phosphates significantly affects the pH value. The thus-prepared aqueous solutions are poured into an organic solvent such as ethanol, in the same manner as described above, respectively, and the precipitated fine particles are collected.
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
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reactant
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reactant
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reactant
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Name
potassium dihydrogen phosphate
Name
sodium dihydrogen phosphate

Synthesis routes and methods III

Procedure details

5.4 grams (equal to 32 mMoles) of 2-chloroadenine were weighed and suspended while being stirred in 50 ml of DMSO. Solubilisation occurred with the addition of 70 ml of 25% (w:v) KOH, obtaining a perfectly clear solution with a 266 mMolar concentration of 2-chloroAdenine. 14.6 grams (equal to 64 mMoles) of 2′-deoxyuridine and 4 grams (equal to 30 mMoles) of anhydrous monobasic potassium phosphate were dissolved in about 600 ml of deionised water, obtaining a 106 mM for the 2-deoxyUridine and 50 mM for KH2PO4. The pH was corrected to a value of 7.5 with 25% (w:v) KOH as required.
Name
2′-deoxyuridine
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
2-deoxyUridine
Name
KH2PO4

Synthesis routes and methods IV

Procedure details

In an alternative reaction, the solid monocalcium phosphate is reacted with potassium sulfate to yield primarily KH2PO4 with little or no H3PO4 coproduct. Conversely, if a portion of the (uncrystallized) MCP/H3PO4 liquor is reacted with potassium sulfate the resulting KH2PO4 /H3PO4 solution will have a plant food value of 0-24-6. A portion of any of the K2O products may be recycled back to the acidulation vessel to provide makeup for the K2O lost in the hydrolysis sector.
Name
monocalcium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
KH2PO4
Name
H3PO4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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